N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-28-19-11-16(12-20(13-19)29-2)22(26)24-18-6-5-15-7-8-25(14-17(15)10-18)23(27)21-4-3-9-30-21/h3-6,9-13H,7-8,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODDJVGELHQOAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Triazole and Thione Derivatives ()
Compounds [7–9] from are 1,2,4-triazole-3-thiones with sulfonyl and difluorophenyl substituents. Key comparisons:
Synthesis : The target compound’s amide bond formation contrasts with the nucleophilic addition and cyclization steps used for triazole-thiones in .
Thiazolo-Pyrimidine and Quinazoline Derivatives ()
Compounds 11a, 11b, and 12 in incorporate fused heterocycles with furan and cyano groups:
Structural Insights: The target’s dimethoxybenzamide offers greater polarity compared to the lipophilic cyano and methylfuran groups in 11a,b. Its tetrahydroisoquinoline core may provide better conformational adaptability than rigid fused systems in 11a,b and 12.
Pesticide Benzamide Analogues ()
Mepronil (2-methyl-N-(3-isopropoxyphenyl)benzamide) and fenfuram (2-methyl-N-phenyl-3-furancarboxamide) are structurally simpler benzamides with pesticidal applications:
Functional Implications: The target’s tetrahydroisoquinoline and dimethoxy groups could enhance binding affinity or selectivity compared to mepronil’s isopropoxy group or fenfuram’s furan.
Spectroscopic Signatures
Q & A
Q. What challenges arise when scaling up synthesis, and how are they addressed?
- Scale-up hurdles :
- Low yields : Optimize catalyst loading (e.g., 10 mol% DMAP) for acylation steps .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for gram-scale batches .
- Flow chemistry : Continuous reactors improve reproducibility of temperature-sensitive steps .
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